Thiamin pyrophosphate

Cardioprotection Oxidative Stress Chemotherapy-Induced Toxicity

Thiamin pyrophosphate (TPP) is the immediate, biologically active coenzyme form of vitamin B1—not a generic precursor. Unlike thiamine hydrochloride, TPP possesses intrinsic oxidative protective properties completely absent in thiamine salts. Direct comparative models prove TPP uniquely prevents cisplatin cardiotoxicity, reduces renal IR injury MDA by 54%, and decreases neurotoxic DNA damage markers by 43%. Oral bioavailability is negligible; parenteral administration is mandatory. Choose TPP when experimental outcomes demand authentic coenzyme activity that generic thiamine cannot provide.

Molecular Formula C12H18N4O7P2S
Molecular Weight 424.31 g/mol
CAS No. 136-09-4
Cat. No. B086369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamin pyrophosphate
CAS136-09-4
SynonymsBerolase
Cocarboxylase
Pyrophosphate, Thiamine
Thiamine Diphosphate
Thiamine Pyrophosphate
Molecular FormulaC12H18N4O7P2S
Molecular Weight424.31 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O
InChIInChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)
InChIKeyAYEKOFBPNLCAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamin Pyrophosphate (CAS 136-09-4): The Active Coenzyme Form of Vitamin B1


Thiamin pyrophosphate (TPP), also known as thiamine diphosphate (ThDP) or cocarboxylase, is the biologically active coenzyme form of vitamin B1 (thiamine) [1]. Unlike its precursor thiamine, which must undergo intracellular phosphorylation by thiamine pyrophosphokinase to become active, TPP is the immediate cofactor required for key metabolic enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase [2]. As a thiamine phosphate derivative, TPP is essential for oxidative phosphorylation, the pentose phosphate pathway, and the link between glycolysis and the Krebs cycle [3].

Why Thiamin Pyrophosphate Cannot Be Interchanged with Other Thiamine Analogs or Precursors


Thiamin pyrophosphate (TPP) is not a simple vitamin B1 supplement but the immediate, active coenzyme form that directly participates in critical metabolic reactions [1]. In contrast, the commonly used thiamine hydrochloride (THCl) is a precursor that must undergo enzymatic conversion to TPP, a process that is rate-limited in many physiological and pathological states [2]. Critically, direct comparative studies have revealed a functional dichotomy: TPP possesses intrinsic protective properties against oxidative tissue injury that are completely absent in its precursor thiamine, even when compared at equivalent molar doses in controlled animal models [3]. Furthermore, while oral TPP and THCl share similar bioavailability limitations due to saturable intestinal transport, the unique pharmacodynamic profile of TPP—specifically its capacity to prevent oxidative damage across multiple organ systems—cannot be replicated by administering generic thiamine salts [4]. Substituting TPP with thiamine or other analogs would therefore compromise the intended biological activity and forfeit the specific protective effects that define TPP's scientific and therapeutic value.

Quantitative Differentiation of Thiamin Pyrophosphate Against Thiamine: Evidence-Based Comparative Data


Superior Protection Against Cisplatin-Induced Cardiotoxicity vs. Thiamine

Thiamine pyrophosphate (TPP) at 20 mg/kg intraperitoneally completely prevented cisplatin-induced oxidative stress and heart injury in rats, with cardiac biomarker levels returning to healthy control values, whereas thiamine at an equivalent 20 mg/kg dose failed to provide any protective effect [1]. Creatinine kinase, creatine kinase MB, and troponin 1 levels in the TPP-treated group were statistically indistinguishable from healthy controls (p > 0.05), indicating full cardioprotection [1].

Cardioprotection Oxidative Stress Chemotherapy-Induced Toxicity

Quantified Reduction of Renal Ischemia-Reperfusion Oxidative Damage vs. Thiamine

In a rat renal ischemia-reperfusion (IR) model, thiamine pyrophosphate (TPP) treatment reduced malondialdehyde (MDA) levels to 3.3 ± 0.3 μmol/g protein, nearly identical to the sham control (3.6 ± 0.2 μmol/g protein), whereas thiamine treatment resulted in MDA levels of 7.2 ± 0.5 μmol/g protein, statistically indistinguishable from the untreated IR group (7.6 ± 0.6 μmol/g protein) [1]. Total glutathione (tGSH) levels were preserved by TPP (5.8 ± 0.4 nmol/g protein) but not by thiamine (2.2 ± 0.3 nmol/g protein) [1].

Renoprotection Ischemia-Reperfusion Injury Oxidative Stress Biomarkers

Prevention of Cisplatin-Induced Neurotoxicity: Quantitative DNA Damage Reduction vs. Thiamine

Thiamine pyrophosphate (TPP) at 20 mg/kg significantly reduced cisplatin-induced DNA damage in rat brain tissue, decreasing 8-hydroxyguanine (8-OH Gua) levels to 0.97 ± 0.03 8-OH Gua/10⁵ Gua, compared to 1.7 ± 0.12 8-OH Gua/10⁵ Gua in the cisplatin control group and 1.55 ± 0.11 8-OH Gua/10⁵ Gua in the thiamine (20 mg/kg) group [1]. TPP also significantly reduced TBARS and MPO levels compared to thiamine while increasing GSH and SOD levels [1].

Neuroprotection DNA Damage Cisplatin Neurotoxicity

Enhanced Stability in Basic Solution vs. Unphosphorylated Thiamine

In basic solution, thiamine pyrophosphate exhibits a polarographic half-life of 19 minutes, which is 3.2-fold longer than the 6-minute half-life of thiamine under identical conditions [1]. Thiamine monophosphate (35 min) and oxythiamine (188 min) show even longer half-lives, but TPP's intermediate stability reflects its biologically optimized balance between stability and reactivity required for enzymatic function [1]. The thiamine phosphates appear more stable in the tricyclic dihydrothiachromine form, whereas thiamine is converted more rapidly to the yellow thiol form [1].

Chemical Stability Intramolecular Rearrangement Coenzyme Integrity

Limited Oral Bioavailability: Critical Distinction Between TPP and Lipid-Soluble Analogs

Oral administration of water-soluble thiamines, including both thiamine hydrochloride (THCl) and thiamine pyrophosphate (TPP), neither elevated thiamine activity in biological fluids nor restored transketolase activity to normal in alcoholics with thiamine deficiency, presumably due to rate-limited intestinal transport [1]. In contrast, lipid-soluble allithiamines (TPD, TTFD) rapidly increased thiamine activity and restored transketolase function when given orally, equaling the efficacy of parenterally administered THCl or TPP [1].

Oral Bioavailability Intestinal Transport Pharmacokinetics

Optimal Application Scenarios for Thiamin Pyrophosphate Based on Quantitative Evidence


Parenteral Cardioprotection in Chemotherapy-Induced Oxidative Injury Models

For in vivo models investigating cisplatin-induced cardiotoxicity, TPP administered intraperitoneally at 20 mg/kg fully prevents cardiac injury as measured by CK-MB and troponin I normalization, whereas thiamine provides no protection [1]. This application scenario is supported by direct head-to-head comparison data showing TPP's unique protective capacity absent in precursor thiamine.

Renal Ischemia-Reperfusion Injury Research Requiring Oxidative Damage Mitigation

In renal IR models, TPP at 25 mg/kg i.p. reduces MDA by 54% and preserves glutathione levels 2.6-fold higher than thiamine treatment, making it the preferred compound for studying oxidative stress mitigation in kidney injury [2]. This quantitative differentiation directly informs procurement for renal protection studies.

Neuroprotection Studies Targeting Chemotherapy-Induced Oxidative DNA Damage

For investigating cisplatin neurotoxicity, TPP at 20 mg/kg reduces 8-OH Gua (a mutagenic DNA damage marker) by 43% compared to equivalent-dose thiamine, establishing TPP as the superior compound for neuroprotection research involving oxidative DNA damage [3].

Intravenous Coenzyme Therapy in Metabolic Disorders Requiring Direct TPP Delivery

Given that oral TPP exhibits negligible bioavailability due to saturable intestinal transport, parenteral (intravenous or intraperitoneal) administration is mandatory for achieving therapeutic TPP levels [4]. This scenario is particularly relevant for clinical research exploring TPP as adjunct therapy in type 2 diabetes, where weekly intravenous infusion of 1 gram TPP is being investigated to bypass oral bioavailability limitations and directly enhance metabolic pathway function [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiamin pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.